N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(2-chlorophenyl)piperazine. This intermediate is then reacted with 4-sulfamoylbenzoic acid under appropriate conditions to introduce the sulfonyl group. Finally, the resulting product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-(4-{[4-(2-fluorophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-bromophenyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-methylphenyl)piperazinyl]sulfonyl}phenyl)acetamide
Comparison: Compared to its analogs, N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity to biological targets, and overall stability. The differences in halogen substitution (chlorine, fluorine, bromine) or alkyl substitution (methyl) can lead to variations in the compound’s chemical and biological behavior, making each analog suitable for different applications.
Biological Activity
N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables, relevant case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by its complex structure, featuring a piperazine moiety attached to a sulfonamide group and an acetamide functionality. Its chemical formula is C18H19ClN3O3S, with a molecular weight of approximately 396.93 g/mol.
Synthesis typically involves the reaction of 2-chlorophenylpiperazine with sulfonyl chloride derivatives, followed by acetamide formation. This synthetic pathway is crucial for obtaining compounds with specific biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that similar piperazine derivatives possess strong inhibitory effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Salmonella typhi | 5 |
Similar Piperazine Derivative | Bacillus subtilis | 3 |
Another Piperazine Variant | E. coli | 8 |
2. Inhibition of Osteoclastogenesis
In vitro studies have shown that related compounds can inhibit osteoclastogenesis, which is crucial for conditions such as osteoporosis. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclast formation and function by altering mRNA expression of osteoclast-specific markers .
Case Study: Osteoclast Inhibition
- Objective : Evaluate the impact on bone resorption.
- Method : Cultured bone marrow-derived macrophages treated with the compound.
- Findings : Significant reduction in F-actin belt formation and overall osteoclast activity.
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for various derivatives ranged from 0.63 to 6.28 µM, indicating potent activity compared to standard inhibitors .
Table 2: Enzyme Inhibition Profiles
Compound | Enzyme Target | IC50 (µM) |
---|---|---|
This compound | Acetylcholinesterase | 1.21 |
Related Compound | Urease | 2.14 |
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Sulfonamide Group : Known for its antibacterial properties through the inhibition of bacterial folic acid synthesis.
- Piperazine Moiety : Enhances binding affinity to neurotransmitter receptors and enzymes.
- Acetamide Functionality : Contributes to overall solubility and bioavailability.
Properties
IUPAC Name |
N-[4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-15-6-8-16(9-7-15)26(24,25)22-12-10-21(11-13-22)18-5-3-2-4-17(18)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMFFATYGCSAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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